Pentatroxane

Description

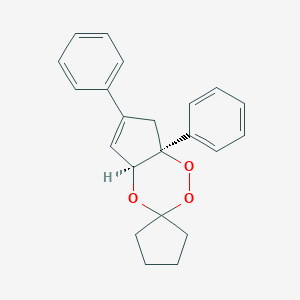

Structure

2D Structure

3D Structure

Properties

CAS No. |

124378-33-2 |

|---|---|

Molecular Formula |

C22H22O3 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,1'-cyclopentane] |

InChI |

InChI=1S/C22H22O3/c1-3-9-17(10-4-1)18-15-20-22(16-18,19-11-5-2-6-12-19)25-24-21(23-20)13-7-8-14-21/h1-6,9-12,15,20H,7-8,13-14,16H2/t20-,22-/m0/s1 |

InChI Key |

IIBNWGMRDCFPEU-UNMCSNQZSA-N |

SMILES |

C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Isomeric SMILES |

C1CCC2(C1)O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CCC2(C1)OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

pentatroxane |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Pentatroxane

Foundational Synthetic Routes for 1,2,4-Trioxane (B1259687) Core Structures

The 1,2,4-trioxane ring is a critical structural motif found in various biologically active molecules, and its synthesis has been a major focus of research. wikipedia.org While the parent 1,2,4-trioxane itself has been studied computationally, it has not been isolated; however, its derivatives are of significant interest. wikipedia.org The core of its activity is often attributed to the peroxide bond, which can be cleaved to generate reactive oxygen species. wikipedia.org

Photooxygenation represents a powerful method for the formation of cyclic peroxides. This approach typically involves the reaction of a substrate with singlet oxygen (¹O₂), which is generated photochemically. nih.gov A highly regioselective reaction can be achieved with specific starting materials, such as homoallylic alcohols. nih.gov For instance, the photooxygenation of homoallylic alcohols yields γ-hydroxyhydroperoxides, which are key intermediates that can be subsequently condensed with ketones or aldehydes to form 1,2,4-trioxepanes and other related cyclic peroxide structures. nih.govnih.gov

More advanced methods involve photocatalytic [2+2+2] cycloadditions, where substrates like bis(styrene) can undergo cyclotrimerization with molecular oxygen. nih.gov Catalysts such as Ru(bpz)₃²⁺ have proven to be more efficient for these photooxygenation reactions than traditional organic photosensitizers, leading to the formation of novel endoperoxides. nih.gov

Intramolecular oxymercuriation provides a reliable pathway to the 1,2,4-trioxane core. rsc.org This method involves the reaction of hemiperacetals, formed from an aldehyde and an unsaturated hydroperoxide like 2,3-dimethylbut-1-en-3-yl hydroperoxide, in the presence of a mercury(II) salt. rsc.org The subsequent intramolecular attack of the peroxy group onto the mercurinium ion intermediate leads to the formation of a 5-bromomercuriomethyl-1,2,4-trioxane. rsc.org This organomercury compound can then be reduced to afford the final 3-alkyl- or 3-aryl-substituted 1,2,4-trioxane. rsc.org A significant advantage of this methodology is the ability to perform it as a "one-pot" procedure, which enhances its synthetic utility. rsc.org

Development of Specific Synthetic Pathways for Pentatroxane and Bicyclic Analogues

The synthesis of more complex structures, including bicyclic peroxide analogues, often requires multi-step strategies. These pathways are designed to build upon the foundational core structures. For example, a reliable method for generating a variety of 1,2-dioxolanes is through a formal [3+2] cycloaddition involving a peroxycarbenium species. researchgate.net This intermediate also serves as a dependable route to many functionalized 1,2-dioxanes. researchgate.net

In the development of bicyclic systems, strategies may include an intramolecular Heck reaction to construct a fused bicyclic core, followed by a cobalt-catalyzed peroxidation to install the peroxide functional group. researchgate.net For bicyclo[1.1.1]pentane (BCP) analogues, which are recognized as valuable bioisosteres, synthetic routes often manipulate the highly reactive internal C-C bond of [1.1.1]propellane. researchgate.net These varied approaches provide a toolbox for constructing the complex polycyclic frameworks characteristic of advanced this compound targets.

Catalytic Methods in Trioxane (B8601419) Synthesis (e.g., Methyltrioxorhenium-catalyzed reactions for related tetraoxanes)

Catalysis plays a pivotal role in the efficient synthesis of cyclic peroxides, including the related 1,2,4,5-tetraoxanes. Methyltrioxorhenium (MTO, CH₃ReO₃) is a versatile and well-studied catalyst in this field. ufmg.brresearchgate.net It has been effectively used in the synthesis of tetraoxanes, which are six-membered rings containing four oxygen atoms. ufmg.br MTO is particularly noted for its ability to catalyze olefin epoxidation and other oxidation reactions. researchgate.net

Recently, newer and more cost-effective catalysts have been explored. Molybdenum trioxide (MoO₃) has emerged as an efficient catalyst for the one-pot synthesis of N-benzoyl piperidine (B6355638) dispiro-1,2,4,5-tetraoxane analogues. nih.govacs.org Research has shown that MoO₃ can exhibit better catalytic efficiency in terms of product yield compared to the more expensive MTO under the same reaction conditions. nih.govacs.org This development is significant for making tetraoxane (B8471865) synthesis more accessible and scalable. nih.gov

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MoO₃ (1 mol%) | 25 | 2 | 41 | acs.org |

| MoO₃ (1 mol%) | 25 | 3 | 36 | acs.org |

| MoO₃ (1 mol%) | 0 | 2 | Poor | acs.org |

| MTO | 25 | 2 | < 41 | nih.govacs.org |

Table 1: Comparison of MoO₃ and MTO catalyst efficiency in a specific tetraoxane synthesis. Yields for MTO were noted as being lower than the optimized MoO₃ reaction.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules, as different enantiomers of a drug can have vastly different effects. nih.govnih.gov In the context of trioxane synthesis, controlling the three-dimensional arrangement of atoms is paramount. youtube.com

A powerful strategy for achieving enantioselectivity is the catalytic asymmetric desymmetrization of prochiral starting materials. nih.govacs.org For example, the desymmetrization of p-peroxyquinols using a Brønsted acid-catalyzed acetalization/oxa-Michael cascade has been shown to produce 1,2,4-trioxane products in high yields and selectivities. nih.govacs.org Mechanistic studies suggest this reaction proceeds through a dynamic kinetic resolution of a peroxy-hemiacetal intermediate. nih.gov Such methods are vital as they allow for the rapid and efficient construction of complex molecules with multiple stereocenters, which would be difficult to achieve through classical synthesis or chiral resolution. nih.govethernet.edu.et The resulting enantiopure trioxanes provide valuable synthetic handles for further derivatization. nih.gov

Green Chemistry Principles in Endoperoxide Synthesis

Green chemistry, or sustainable chemistry, aims to design chemical products and processes that minimize the use and generation of hazardous substances. youtube.comrsc.org This philosophy is increasingly being applied to the synthesis of endoperoxides and other active pharmaceutical ingredients. mdpi.com The core of green chemistry is articulated in 12 principles, which include maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. rsc.org

In the context of endoperoxide synthesis, green approaches focus on several key areas:

Safer Reagents: Replacing hazardous oxidants like peracids with greener alternatives such as molecular oxygen or aqueous hydrogen peroxide. youtube.commdpi.com

Greener Solvents: Moving away from halogenated organic solvents towards water, supercritical carbon dioxide, or bio-based solvents derived from renewable sources. youtube.commdpi.com

Catalysis: Employing highly efficient catalysts to replace stoichiometric reagents, which reduces waste. bohrium.comrsc.org The development of recyclable catalysts, such as certain zinc acetate (B1210297) byproducts from MTO synthesis, further enhances the sustainability of the process. bohrium.com

Process Optimization: Designing synthetic routes with fewer steps and purification stages to reduce solvent and energy consumption. rsc.org

By integrating these principles, the synthesis of this compound and related endoperoxides can become more environmentally friendly, cost-effective, and sustainable. youtube.com

Theoretical and Computational Chemistry of Pentatroxane

Molecular Dynamics Simulations of Pentatroxane Analog Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. youtube.comyoutube.com This technique is invaluable for studying how a ligand like a trioxane (B8601419) derivative interacts with a large biological macromolecule, such as a protein or DNA. youtube.com

MD simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions (like hydrogen bonds), and characterize conformational changes in both the ligand and the target molecule upon binding. youtube.comnih.gov For example, enhanced sampling MD simulations have been used to predict the diverse binding mechanisms and structural effects of ligands targeting G-quadruplex DNA. rsc.org In drug design, MD simulations are used to assess the stability of potential inhibitors in the active site of a target protein, as demonstrated in a study identifying new inhibitors for the KRAS G12D cancer target. mdpi.com Such simulations would be critical for understanding how a this compound analog might bind to its putative biological target, such as heme or a specific protein, and how it behaves within the binding pocket over time. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Trioxane (B1259687) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead structures. nih.govmdpi.com

For antimalarial 1,2,4-trioxane derivatives, QSAR studies have been successfully applied. One study correlated the antimalarial activity of a series of synthetic trioxanes with their molecular structure using a pharmacophore search method, which confirmed that the docking between the trioxane and the heme receptor is a crucial step for drug action. nih.gov In another example, 3D-QSAR models were developed for 1,2,4-triazine (B1199460) derivatives as inhibitors of the human D-amino acid oxidase (h-DAAO) enzyme, guiding the design of more potent inhibitors. rsc.org

Table 2: Key Parameters in a Typical QSAR Study for Trioxane Analogs

| Parameter Type | Example Descriptor | Relevance | Reference |

|---|---|---|---|

| Electronic | Atomic Charges, Dipole Moment | Describes the electrostatic potential and ability to form polar interactions. | nih.gov |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and its fit within a binding site. | rsc.org |

| Hydrophobic | LogP (Partition Coefficient) | Indicates the molecule's lipophilicity, affecting membrane permeability and hydrophobic interactions. | rsc.org |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular skeleton. | mdpi.com |

This table is interactive and can be sorted by column.

In Silico Approaches for Predicting Molecular Targets and Mechanistic Pathways

In silico (computer-based) methods are increasingly used to predict the potential biological targets of small molecules, a process often called target fishing or drug repurposing. nih.govnih.gov These approaches leverage large databases of known drug-target interactions and employ algorithms based on chemical similarity, machine learning, or molecular docking to generate hypotheses about a new compound's mechanism of action. nih.govnih.gov

Ligand-based methods, for instance, operate on the principle that structurally similar molecules are likely to bind to similar targets. nih.gov Computational tools can screen a compound against a library of known protein structures to predict binding affinity and identify potential targets. nih.govnih.gov Such an approach was used to identify MAPK14 as a novel target for the repurposed drug mebendazole. nih.gov For peroxide-based compounds like trioxane derivatives, in silico docking studies have been used to show favorable binding affinity for targets like the P. falciparum cysteine protease falcipain-2. nih.gov These predictive models are invaluable for prioritizing experimental validation and can significantly accelerate the discovery of novel therapeutic applications for compounds like this compound and its analogs. researchgate.netresearchgate.net

Mechanistic Elucidation of Pentatroxane S Biological Interactions

Investigation of Intracellular Protozoan Targets in Toxoplasma gondii

The biological activity of pentatroxane has been a subject of scientific inquiry, particularly concerning its effects on the obligate intracellular parasite, Toxoplasma gondii. Research has focused on understanding its direct impact on the parasite within the host cell environment.

In vitro studies have demonstrated that this compound is a potent inhibitor of the intracellular proliferation of T. gondii. nih.gov In experiments using peritoneal macrophages infected with the virulent RH strain of the parasite, this compound effectively curtailed parasite growth. nih.gov The inhibitory activity was quantified by measuring the incorporation of [3H]uracil, a radiolabel taken up by the parasite but not the host macrophage, allowing for a direct assessment of parasite viability. nih.gov

The research identified this compound as one of the most active compounds among the tested 1,2,4-trioxanes, establishing a 90% inhibitory concentration (IC₉₀) of 6.8 µg/mL. nih.gov This level of activity was confirmed through microscopic examination, which verified the inhibition of the parasite's intracellular multiplication. nih.gov The efficacy of this compound was found to be comparable to that of established anti-toxoplasma agents like pyrimethamine. nih.gov It is important to note, however, that this compound did not show activity against extracellular forms of T. gondii, indicating its mechanism is targeted toward the parasite's intracellular stage. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound and Other 1,2,4-Trioxanes against Toxoplasma gondii

| Compound | 90% Inhibitory Concentration (IC₉₀) in µg/mL |

|---|---|

| This compound | 6.8 |

| Thiahexatroxane | 5.3 |

| Hexatroxanone | >10 |

Data sourced from in vitro studies on intracellular T. gondii (RH strain) in peritoneal macrophages. nih.gov

A critical aspect of understanding this compound's mechanism is determining whether its antiparasitic action relies on activating host immune cells, such as macrophages, or if it acts on the parasite directly. Macrophages can be "activated" by various stimuli to kill intracellular pathogens through the production of substances like nitrogen and oxygen radicals. nih.gov

To investigate this, studies were conducted using nonprofessional phagocytes (HeLa cells) as host cells for T. gondii infection. nih.gov The results showed that this compound retained its ability to inhibit the intracellular growth of the parasite within these non-immune cells. nih.gov This finding strongly suggests that the antitoxoplasmic activity of this compound is not dependent on a macrophage-specific mechanism, such as classical macrophage activation, but rather involves a more direct interaction with the parasite or the infected host cell environment. nih.gov

Role of the Endoperoxide Bridge in Inducing Biological Activity

The chemical structure of this compound, a synthetic cis-fused bicyclic 1,2,4-trioxane (B1259687), is central to its biological activity. nih.gov The key pharmacophoric feature of the entire class of 1,2,4-trioxanes, including the renowned antimalarial drug artemisinin (B1665778), is the endoperoxide bridge (-O-O-). nih.govresearchgate.netnih.gov This structural element is considered essential for the pharmacodynamic potential of these compounds. nih.govnih.govnih.gov

The prevailing mechanism suggests that the endoperoxide bridge is activated via reductive cleavage, a process catalyzed by ferrous iron [Fe(II)], which is often sourced from heme within the parasite. mdpi.comnih.govumich.edu This cleavage of the peroxide bond generates highly reactive and cytotoxic species, such as carbon-centered free radicals. nih.govumich.edunih.gov These radicals then damage the parasite through processes like alkylating vital proteins and peroxidizing lipids, ultimately leading to parasite death. mdpi.comresearchgate.net The indispensability of this bridge is highlighted by the fact that derivatives lacking it, such as deoxyartemisinin, are devoid of antiparasitic activity. nih.gov Therefore, the biological activity of this compound is fundamentally linked to the chemical reactivity of its endoperoxide bridge.

Comparative Mechanistic Studies with other 1,2,4-Trioxanes (e.g., Artemisinin)

The mechanism of action for 1,2,4-trioxanes is most extensively studied in artemisinin and its derivatives in the context of malaria. nih.gov These studies provide a valuable framework for understanding this compound. The action of artemisinin is widely believed to be a two-step process: activation and alkylation. nih.govumich.edu

Activation: The process begins with the activation of the drug within the parasite. nih.gov Plasmodium parasites digest host hemoglobin in their acidic food vacuole, releasing large amounts of heme and ferrous iron [Fe(II)]. nih.gov This intraparasitic iron is thought to catalyze the reductive cleavage of the endoperoxide bridge in artemisinin. nih.govumich.edu This reaction produces carbon-centered radicals and other reactive species. nih.gov

Alkylation and Damage: The resulting drug-derived radicals are highly reactive and covalently bind to (alkylate) numerous parasite proteins, disrupting their function and leading to widespread, lethal damage. nih.govresearchgate.net Evidence also points to the induction of lipid peroxidation and damage to the parasite's mitochondrial and plasma membranes. researchgate.netmdpi.com

While artemisinin has been proposed to specifically inhibit the P. falciparum SERCA-type calcium ATPase (PfATP6), this remains a topic of debate, as other potent trioxolanes show weak inhibition of this enzyme. nih.govresearchgate.net

Given that this compound shares the core 1,2,4-trioxane structure, its mechanism against T. gondii is hypothesized to be analogous. nih.govnih.gov It is presumed to be activated by an iron source within the parasite-host cell unit, leading to the generation of radicals that execute the antiparasitic effect.

Exploration of Parasite Resistance Mechanisms to Trioxane-Based Compounds

The emergence of parasite resistance to frontline drugs is a major public health concern. nih.gov While clinically relevant resistance to this compound has not been reported, the mechanisms of resistance to artemisinin in Plasmodium falciparum have been studied and may offer insight into potential future challenges. nih.gov

The primary mechanism of artemisinin resistance in P. falciparum is linked to mutations in the Kelch13 (K13) gene. mdpi.comresearchgate.net These mutations are associated with a reduced rate of endocytosis of host cell hemoglobin by the parasite. mdpi.com This reduction in hemoglobin digestion leads to lower levels of free heme and iron available to activate the artemisinin drug. mdpi.com Consequently, less of the drug is converted into its toxic radical form, allowing the parasite to survive exposure. mdpi.com Other genes, such as the Plasmodium falciparum actin-binding protein coronin (Pfcoronin), may also be involved in non-K13 mediated resistance by potentially blocking drug activation. mdpi.com These resistance mechanisms highlight the central role of drug activation in the efficacy of trioxane-based compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | 1,2,4-Trioxane |

| Thiahexatroxane | 1,2,4-Trioxane |

| Hexatroxanone | 1,2,4-Trioxane |

| Artemisinin | Sesquiterpene lactone, 1,2,4-Trioxane |

| Deoxyartemisinin | Artemisinin derivative |

| Pyrimethamine | Folic acid antagonist |

| Sulfadiazine | Sulfonamide antibiotic |

Design and Synthesis of Pentatroxane Derivatives and Analogues

Structural Modification Strategies for Modulating Biological Activity

The modification of the core trioxane (B8601419) scaffold is a key strategy for enhancing and diversifying its biological effects. Research has shown that changes at various positions on the trioxane ring and its associated structures can significantly influence efficacy and solubility. mdpi.comnih.gov

Key strategies include:

Modification at the C-3 and C-4 Positions: Introducing aryl groups at the C-4 position of the trioxane ring has been a successful strategy. nih.gov These modifications are known to influence the molecule's electronic and steric properties, which can affect its interaction with biological targets.

Introduction of Amino Acid Conjugates: To improve properties like solubility and cytotoxicity, amino acid conjugates have been attached to the core structure. mdpi.com This approach can enhance the drug-like properties of the molecule, potentially leading to better bioavailability.

Hydroxylation and Methoxy (B1213986) Substitutions: The addition of polar groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, at specific sites can increase biological activity. mdpi.com For instance, methoxy substitutions have been found to confer better anticancer activity compared to hydroxyl groups in some related heterocyclic compounds. mdpi.com

Spiro-fused Hydrophobic Groups: A particularly useful structural feature is the incorporation of a large, hydrophobic group spiro-fused at the C-3 position. nih.gov The use of moieties like the adamantane (B196018) skeleton is a known strategy in other cyclic peroxides with antimalarial activity and can confer other valuable pharmaceutical properties. nih.gov

These modifications aim to create derivatives with improved potency, selectivity, and pharmacokinetic profiles, addressing issues like poor water solubility that can limit the application of parent compounds. nih.gov

Rational Design Principles for Enhanced Target Selectivity

Rational drug design aims to create molecules with high affinity for a desired target while minimizing off-target effects. For complex scaffolds like trioxanes, enhancing target selectivity is crucial for developing safer and more effective therapeutic agents. nih.gov

Fundamental principles guiding this process include:

Exploiting Target Deformability: Designing ligands that bind to a less common, deformed conformation of a target protein can achieve selectivity over other proteins (decoys) that are less flexible. nih.gov This requires that the energy penalty for the protein's deformation is minimal.

Leveraging Electrostatic Interactions: The strategic placement of charged groups on the ligand can create highly specific interactions. For example, introducing a positive charge to form a salt bridge with a negatively charged amino acid (like Aspartate) present in the target but absent in off-targets (which may have an uncharged residue like Asparagine) can dramatically increase selectivity. nih.gov

Computational Charge Optimization: Advanced computational methods can be used to optimize the electrostatic properties of a ligand. This involves tailoring the charge distribution across the molecule to maximize favorable interactions with the desired target and minimize interactions with undesired ones, effectively engineering selectivity. nih.gov

These rational approaches allow for a more guided and efficient exploration of chemical space, moving beyond trial-and-error to design compounds with finely tuned selectivity profiles. nih.govnih.gov

Synthesis of Novel Bicyclic and Spiroannulated Trioxane Scaffolds

The synthesis of more complex trioxane structures, such as bicyclic and spiroannulated systems, is a major focus of medicinal chemistry research. These rigid, three-dimensional scaffolds can offer improved binding affinity and metabolic stability.

A common and effective synthetic route involves a sequence of photooxygenation and peroxyacetalization. nih.gov

Photooxygenation: An allylic alcohol is reacted with singlet oxygen ('O₂) in an ene reaction. This step introduces a hydroperoxy group, forming a β-hydroperoxy alcohol intermediate.

Peroxyacetalization: The resulting β-hydroperoxy alcohol is then reacted with a carbonyl compound (an aldehyde or ketone) in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃). This key step closes the ring to form the 1,2,4-trioxane (B1259687) core.

When a cycloalkanone is used as the carbonyl compound, it results in the formation of a spiroannulated 1,2,4-trioxane, where the cycloalkane ring is fused to the trioxane ring at the C-3 position through a shared carbon atom. nih.gov This method has been successfully used to synthesize a variety of 3,3-spiroannulated 1,2,4-trioxanes. nih.gov The creation of bicyclic scaffolds can be achieved through similar principles, often involving intramolecular reactions or starting from more complex cyclic precursors. nih.govsigmaaldrich.com These advanced synthetic strategies provide access to novel chemical matter with diverse structural features.

Table 1: Synthesis of Spiroannulated 1,2,4-Trioxanes via Peroxyacetalization

This table illustrates examples of reactants used to generate spiroannulated trioxane scaffolds, based on the synthetic protocol described in the literature. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of Trioxane Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For trioxane analogues, SAR analysis helps identify which parts of the molecule can be modified to enhance potency and selectivity.

Key findings from SAR studies on trioxane analogues include:

The Endoperoxide Bridge: The O-O bond in the 1,2,4-trioxane ring is almost universally essential for activity. Modifications that disrupt this feature typically lead to a complete loss of function.

Role of Substituents: The nature and position of substituents on the trioxane ring and any fused ring systems are critical.

R1 Position: Introducing groups with negative charge potential at certain positions can improve anticancer properties.

R2 Position: Bulky, hydrophobic substituents, such as spiro-fused adamantyl or cyclohexyl groups, are often correlated with increased activity. nih.gov

R3 Position: The addition of hydrophilic groups at other positions can enhance activity, likely by improving solubility or interaction with polar residues in the target's binding site.

Computational tools like three-dimensional quantitative SAR (3D-QSAR) are used to build models that predict the activity of novel analogues based on these structural insights. These studies provide a rational basis for designing the next generation of trioxane-based therapeutic agents.

Table 2: SAR Insights for Trioxane Analogue Design

This table summarizes general findings from SAR studies on related heterocyclic antagonists, providing clues for the rational design of new trioxane analogues.

Table of Mentioned Compounds

Advanced Analytical and Spectroscopic Characterization of Pentatroxane

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Degradation Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds like pentatroxane. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of a molecule's elemental composition and, consequently, its molecular formula.

For cyclic peroxides, soft ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are frequently employed. dtic.milastm.org In the analysis of related cyclic peroxides like triacetone triperoxide (TATP) and hexamethylene triperoxide diamine (HMTD), the formation of adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) is common and aids in stabilizing the molecular ion for detection. researchgate.netnih.govresearchgate.net For instance, TATP often shows a prominent ammonium adduct at an m/z of 240, which is more stable and readily detected than the protonated molecule. researchgate.netnih.gov

HRMS is also critical for studying the decomposition of peroxides. By coupling HRMS with liquid chromatography (LC-HRMS), researchers can separate and identify the various products formed during degradation under different conditions (e.g., acidic, thermal). nih.govacs.org Analysis of TATP degradation, for example, has identified products such as diacetone diperoxide (DADP), acetone (B3395972), and various chlorinated acetone species when treated with acids. nih.govresearchgate.net This approach would be vital for understanding the stability and reaction mechanisms of this compound.

Table 1: Illustrative HRMS Data for Analogue Cyclic Peroxides

| Compound | Ion Species | Observed m/z | Reference |

|---|---|---|---|

| Triacetone Triperoxide (TATP) | [M+NH₄]⁺ | 240.144 | dtic.milresearchgate.net |

| Hexamethylene Triperoxide Diamine (HMTD) | [M+H]⁺ | 209.078 | researchgate.netresearchgate.net |

| Hexamethylene Triperoxide Diamine (HMTD) | [M+NH₄]⁺ | 226.103 | researchgate.netresearchgate.net |

| Tetramethylene Diperoxide Dicarbamide (TMDD) | [M+H]⁺ | 237.081 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. researchgate.netthieme-connect.de

For a molecule like this compound, ¹H NMR would reveal the number of unique proton environments, their electronic surroundings (chemical shift), and their proximity to neighboring protons (spin-spin coupling). In related cyclic peroxides, such as dispiro-1,2,4,5-tetraoxanes, protons on carbons adjacent to the peroxide linkages exhibit characteristic chemical shifts. unomaha.edu

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. osti.gov The chemical shifts of carbons bonded to the electron-withdrawing peroxide oxygens are particularly informative. In studies of various cyclic peroxides and their derivatives, carbons alpha to the peroxide group (C-O-O) are significantly deshielded, appearing at distinct downfield chemical shifts. osti.govresearchgate.net For example, in certain 1,2,4,5-tetraoxanes, the spiro-carbons within the peroxide ring system show characteristic resonances above 108 ppm. researchgate.net Such data would be crucial for confirming the cyclic peroxide structure of this compound and determining its substitution pattern and stereochemistry. researchgate.net

Table 2: Example ¹³C NMR Chemical Shifts (δ) for Carbons in Analogue Cyclic Peroxide Structures

| Compound Type | Carbon Atom | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 1,2,4,5-Tetraoxane | Peroxy Spiro Carbon (C-3/C-6) | 108.0 - 111.7 | researchgate.net |

| Ergosterol Peroxide | C-5/C-8 (bonded to peroxide) | 79.4 / 82.1 | researchgate.net |

| Cyclohexyl Hydroperoxide | α-Carbon (C-OOH) | ~85.0 | osti.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the conformational landscape of molecules. researchgate.net These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures scattered light resulting from changes in polarizability. researchgate.net

For any peroxide-containing compound, the most critical vibration is that of the O-O bond. The peroxide O-O stretch is notoriously weak in IR spectra but often produces a more distinct signal in Raman spectra. researchgate.net This band typically appears in the 750–970 cm⁻¹ region for cyclic peroxides. researchgate.net For example, in HMTD, the O-O vibration is observed around 910-912 cm⁻¹. researchgate.net The identification of this band would be a key piece of evidence for the peroxide nature of this compound.

Other characteristic vibrations, such as C-H, C-O, and C-C stretching and bending modes, provide a "fingerprint" for the molecule, allowing for its identification and conformational analysis. Studies on cyclohexyl hydroperoxide, for instance, have used IR spectroscopy to differentiate between axial and equatorial conformers based on subtle shifts in the OH and CH vibrational frequencies. nih.govresearchgate.net This approach would be invaluable for studying the likely complex conformational possibilities of a this compound ring.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Analogue Cyclic Peroxides

| Compound | Vibrational Mode | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Triacetone Triperoxide (TATP) | ν(O-O) | ~875 | researchgate.net |

| Hexamethylene Triperoxide Diamine (HMTD) | ν(O-O) | 910 - 914 | researchgate.net |

| Triacetone Triperoxide (TATP) | ν(C-H) | 2700 - 3000 | dtic.mil |

| Hexamethylene Triperoxide Diamine (HMTD) | ν(C-O) | 1000 - 1100 | researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. wikipedia.org Obtaining a suitable single crystal is often the most challenging step, but the resulting data is unparalleled in its detail. wikipedia.org

For a molecule like this compound, an X-ray crystal structure would provide unambiguous proof of its cyclic nature and conformation in the solid state. Key parameters of interest would be the O-O bond lengths, which are typically around 1.45–1.48 Å, and the C-O-O and O-O-O bond angles, which dictate the ring's geometry. wikipedia.orgacs.orgnist.gov For example, a single-crystal X-ray diffraction study of 3,8-dimethoxy-4,5,6,7-dibenzo-1,2-dioxacyclooctane confirmed its eight-membered ring structure and provided detailed bond lengths and angles. acs.org Similarly, analysis of a triterpenoid (B12794562) with a 1,2,4,5-tetraoxane fragment confirmed the structure and stereochemistry, which had been previously inferred from NMR data. researchgate.net Such an analysis would be the gold standard for the structural confirmation of this compound.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends largely on the analyte's volatility and thermal stability. researchgate.net

Given the likely low volatility and thermal instability of this compound, HPLC is the more suitable technique for its analysis and purification. astm.org Reverse-phase HPLC methods have been successfully developed for other peroxide explosives like TATP and HMTD, often coupled with mass spectrometry (LC-MS) for definitive identification. astm.org An HPLC-APCI-MS/MS method has been developed that can detect HMTD and TATP in the same run, with detection limits in the nanogram to sub-nanogram range. astm.org Such a method would be adaptable for assessing the purity of synthesized this compound and for isolating it from reaction mixtures.

While GC-MS is widely used for volatile compounds, its application to thermally labile peroxides is challenging, as decomposition can occur in the hot injection port. nih.govresearchgate.net However, GC-MS is extremely useful for analyzing the degradation products of peroxides. nih.govresearchgate.net For example, the degradation of TATP by various acids has been studied by collecting the resulting volatile compounds and analyzing them by GC-MS, leading to the identification of acetone and chlorinated byproducts. nih.gov

Emerging Analytical Methodologies for Complex Peroxide Characterization

The challenges associated with detecting and characterizing unstable peroxides, particularly in trace amounts, have driven the development of new analytical methods. researchgate.netnih.gov Many of these emerging techniques focus on high sensitivity and selectivity.

One area of development is in novel chemosensors and colorimetric tests. These methods often rely on the oxidative nature of the peroxide group. nih.gov For instance, a test based on the acid-catalyzed oxidation of an electron-rich porphyrin allows for the one-step visual detection of TATP with high sensitivity. nih.gov Another field test involves the UV-induced decomposition of the peroxide to yield hydrogen peroxide, which is then detected via a peroxidase-catalyzed color-changing reaction. rsc.org

In mass spectrometry, ambient ionization techniques like Direct Analysis in Real Time (DART-MS) allow for the rapid analysis of samples in the open air with minimal preparation, reducing the risk of analyte degradation. researchgate.net Furthermore, new analytical strategies combine kinetic studies with LC-HRMS to characterize the molecular composition and reactivity of complex mixtures of organic peroxides in environmental samples, an approach that could be adapted to study the formation and fate of this compound. acs.org Electrochemical methods are also being developed, where molecularly imprinted polymers on sensor electrodes allow for the direct and selective determination of intact peroxides like TATP and HMTD. acs.org

Future Research Trajectories for Pentatroxane and Endoperoxide Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Endoperoxides

The advancement of endoperoxide-based therapeutics is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methods. While initial syntheses have proven the feasibility of creating complex endoperoxide structures, future efforts must focus on optimizing these processes. Researchers have reported the synthesis of novel epoxy endoperoxide compounds in high yields from simple starting materials, indicating a promising direction for future work. nih.govasm.org One key area of development is the use of sustainable and "green" chemical processes. For instance, the application of Mn(III)-catalyzed aerobic oxidation has been described as a convenient and eco-friendly reaction for producing unsaturated endoperoxides. researchgate.net This approach, which utilizes air as the oxidant, represents a significant step towards more sustainable manufacturing. researchgate.net

Future research should continue to explore catalytic systems that can facilitate the selective formation of the endoperoxide bridge. This includes the investigation of novel metal catalysts and organocatalysts that can operate under mild conditions and with high functional group tolerance. Furthermore, the development of one-pot or domino reactions that can construct the core endoperoxide scaffold and introduce desired functional groups in a single, efficient sequence will be crucial for accelerating the discovery of new drug candidates. researchgate.net The ability to produce these compounds from inexpensive starting materials in one to three steps has already been demonstrated for some novel endoperoxides, providing a solid foundation for further innovation. nih.govnih.gov

Advanced Computational Modeling for Predictive Design and Deeper Mechanistic Insight

Computational chemistry offers a powerful toolkit for accelerating the design of new endoperoxide-based drugs and for gaining a deeper understanding of their mechanisms of action. Quantum chemical calculations have been employed to study the stability of the O-O bond in endoperoxide cycles, a critical factor for their biological activity. rsc.org Such studies can help in predicting the reactivity of new designs before they are synthesized in the lab, thereby saving time and resources. rsc.orgtcu.edu

Future computational work should focus on developing more accurate and predictive models for various properties of pentatroxane and other endoperoxides. This includes:

Predictive Stability and Reactivity: By employing density functional theory (DFT) and ab initio methods, researchers can investigate the factors that control the stability and reactivity of the endoperoxide bridge. nih.govresearchgate.net This can guide the design of molecules with tailored reactivity profiles.

Mechanistic Elucidation: Computational modeling can be used to map out the reaction pathways of endoperoxides with their biological targets, such as heme or other iron sources. rsc.org This can provide detailed insights into the formation of radical species that are thought to be responsible for the therapeutic effects. rsc.org

Structure-Activity Relationship (SAR) Studies: By combining computational chemistry with experimental data, it is possible to build robust quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of the most promising candidates for synthesis.

The integration of these computational approaches will enable a more rational and efficient design of the next generation of endoperoxide drugs. tcu.eduescholarship.orgnih.govnih.gov

Exploration of this compound's Interactions with Diverse Biological Systems beyond Protozoan Parasites

While the primary focus of endoperoxide research has been on antimalarial activity, there is growing evidence that these compounds possess a broader spectrum of biological activities. For instance, novel endoperoxides have been synthesized and tested for their activity against pathogenic Candida species, suggesting potential applications as antifungal agents. nih.gov This highlights the need to explore the interactions of this compound and other endoperoxides with a wider range of biological systems.

Future research in this area should include:

Anticancer Activity: The ability of endoperoxides to generate reactive oxygen species (ROS) suggests that they may have potential as anticancer agents, as many cancer cells are more susceptible to oxidative stress than normal cells.

Antiviral and Antibacterial Activity: The unique reactivity of the endoperoxide bridge could be exploited to target specific components of viral or bacterial machinery.

Modulation of Host Immune Responses: Investigating how these compounds interact with immune cells could reveal novel immunomodulatory properties.

A systematic screening of this compound and other endoperoxides against a diverse panel of cell lines and pathogens will be crucial for uncovering new therapeutic opportunities.

Integration of Advanced Omics Technologies in Mechanistic Research

To fully understand the mechanism of action of this compound and other endoperoxides, a systems-level approach is required. Advanced "omics" technologies, such as proteomics, metabolomics, and transcriptomics, provide powerful tools for obtaining a global view of the cellular response to drug treatment. proventainternational.comnih.govfrontiersin.org These technologies can be used to identify the molecular targets of endoperoxides and to unravel the complex downstream effects of their action. proventainternational.comnih.gov

For example, comparative proteome analysis of drug-sensitive and drug-resistant parasite strains can reveal proteins that are differentially expressed upon drug treatment, providing clues about the drug's mechanism of action and potential resistance mechanisms. nih.gov Such studies have already identified proteins involved in glycolysis and protein and lipid metabolism as potential targets of antimalarial endoperoxides. nih.gov

Future research should focus on the integrated analysis of multiple omics datasets (pan-omics) to build comprehensive models of endoperoxide action. mdpi.comnih.gov For instance, combining proteomics and metabolomics can provide a more complete picture of how endoperoxides disrupt cellular metabolism. nih.gov This approach will be invaluable for:

Identifying novel drug targets.

Understanding mechanisms of drug resistance.

Discovering biomarkers to monitor treatment efficacy.

The application of these high-throughput technologies will undoubtedly accelerate our understanding of endoperoxide biology and facilitate the development of more effective therapies. proventainternational.com

Application of Artificial Intelligence and Machine Learning in Endoperoxide Drug Discovery Research

AI and ML can be used to:

Identify New Drug Candidates: Machine learning models, such as graph neural networks, can be trained on existing data to predict the biological activity of novel, un-synthesized compounds. astrazeneca.commdpi.com This can help to prioritize which molecules to synthesize and test, thereby accelerating the discovery process. astrazeneca.com

Predict Physicochemical Properties: AI algorithms can accurately predict properties such as solubility, bioavailability, and toxicity, which are crucial for the development of successful drugs. mdpi.com

Analyze Complex Biological Data: ML can be used to identify subtle patterns in large omics datasets that may not be apparent to human researchers, leading to new insights into drug mechanisms and biological pathways. nih.gov

By integrating AI and ML into the endoperoxide drug discovery pipeline, researchers can more efficiently navigate the vast chemical space and identify promising new drug candidates with a higher probability of success in clinical development. astrazeneca.comaccscience.com

Q & A

Q. What in vitro methodologies are employed to assess Pentatroxane's efficacy against Toxoplasma gondii?

Studies utilize continuous parasite cultures with standardized inoculum sizes (e.g., 10⁴ tachyzoites/mL). Parasite viability is measured via [³H]-uracil incorporation assays after 48-hour drug exposure, with IC₅₀ values calculated using nonlinear regression. Parallel cytotoxicity testing on mammalian cell lines (e.g., Vero cells) is critical to establish selectivity indices .

Q. How does this compound's classification as a 1,2,4-trioxane influence its experimental protocols?

The trioxane core requires oxygen-free handling during solubility testing (<0.1 ppm O₂). Researchers must use argon-purged buffers for dissolution studies and validate stability via HPLC-UV monitoring (λ = 254 nm) before biological assays. Degradation products should be quantified using mass spectrometry .

Q. What are the key parameters for maintaining Toxoplasma gondii cultures in this compound studies?

Cultures require RPMI-1640 medium supplemented with 1% fetal bovine serum, maintained at 37°C with 5% CO₂. Parasite proliferation is monitored via plaque assays, and drug efficacy is validated against positive controls (e.g., pyrimethamine) .

Advanced Research Questions

Q. How should researchers design combination therapy studies with this compound and existing antimalarials?

Use factorial design matrices with ≥3 concentration ratios of each drug. Isobologram analysis distinguishes additive vs. synergistic effects, while time-kill assays track parasite clearance kinetics. Include artemisinin derivatives as mechanistic comparators .

Q. What statistical approaches resolve discrepancies in reported IC₅₀ values for this compound?

Implement inter-laboratory calibration protocols using reference parasite strains (e.g., RH strain T. gondii). Apply Grubbs' test (α = 0.05) to identify outliers, and report results with expanded uncertainty budgets covering biological/technical variances. Use standardized growth media and blinded duplicate testing .

Q. How can contradictory findings between this compound's in vitro and in vivo pharmacokinetics be addressed?

Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Validate in vitro-in vivo extrapolation (IVIVE) using portal vein-cannulated animal models. Monitor drug distribution via radiolabeled this compound (¹⁴C-tagged) and LC-MS/MS quantification .

Q. What advanced techniques characterize this compound's stability under physiological conditions?

Use cryo-electron microscopy (cryo-EM) to visualize drug-parasite membrane interactions. Pair with quantitative proteomics (TMT labeling) to identify differentially expressed parasite proteins. Validate target engagement via isothermal titration calorimetry (ITC) .

Methodological Guidelines

- Data Presentation : Report IC₅₀ values with 95% confidence intervals. Include raw data in supplementary materials using standardized formats (e.g., .csv files). Use line graphs for dose-response curves and heatmaps for combination therapy results .

- Ethical Compliance : Adhere to biosafety level 2 (BSL-2) protocols for T. gondii handling. Obtain institutional approval for animal studies, following ARRIVE 2.0 guidelines for experimental design transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.